4-Propan-2-ylsulfanylbutoxybenzene
Description
4-Propan-2-ylsulfanylbutoxybenzene is a benzene derivative featuring a butoxy group (-O-(CH₂)₃CH₃) and a propan-2-ylsulfanyl (isopropylthio, -S-CH(CH₃)₂) substituent at the para position. This compound combines a thioether (sulfanyl) group with an ether linkage, conferring unique physicochemical properties. The thioether moiety may enhance stability against oxidation compared to ethers, while the butoxy chain could influence solubility and molecular flexibility .
Properties
IUPAC Name |
4-propan-2-ylsulfanylbutoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12(2)15-11-7-6-10-14-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOOUTKRNLRYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propan-2-ylsulfanylbutoxybenzene typically involves the reaction of 4-hydroxybenzene with 1-bromobutane to introduce the butoxy group. This is followed by the reaction with propan-2-ylthiol in the presence of a base to form the propan-2-ylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Propan-2-ylsulfanylbutoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Propan-2-ylsulfanylbutoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propan-2-ylsulfanylbutoxybenzene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 4-Propan-2-ylsulfanylbutoxybenzene include sulfonate esters and parabens, which share similarities in aromatic substitution patterns or alkyl chain motifs. Below is a detailed analysis:
Sulfonate Esters
Compounds such as Propyl 4-methylbenzenesulfonate (CAS 599-91-7) and Butyl 4-methylbenzenesulfonate (CAS 778-28-9) exhibit high structural similarity (0.87 and 0.86, respectively) to the target compound . Key differences include:
- Functional Groups : Sulfonate esters contain a sulfonyl group (-SO₃-) linked to an alkyl chain, whereas this compound has a thioether (-S-) group. This distinction impacts reactivity; sulfonates are potent alkylating agents, while thioethers are less reactive but more stable under acidic or oxidative conditions.
- Applications : Sulfonates are widely used in organic synthesis for nucleophilic substitutions. In contrast, the thioether in the target compound may favor applications requiring stability, such as surfactants or polymer additives.
Parabens
Propyl 4-hydroxybenzoate (Propyl Paraben, CAS 94-13-3) shares a para-substituted benzene ring but differs in functional groups (ester and hydroxyl vs. thioether and ether) .
- Polarity and Solubility: The hydroxyl and ester groups in parabens increase hydrophilicity, making them suitable as preservatives. The target compound’s thioether and butoxy groups likely render it more lipophilic, favoring use in non-aqueous systems.
- Biological Activity : Parabens exhibit antimicrobial properties, while the biological activity of this compound remains unexplored but may differ due to reduced hydrogen-bonding capacity.
Data Table: Comparative Analysis
| Compound Name | CAS Number | Functional Groups | Similarity Score | Key Properties (Inferred) | Applications |
|---|---|---|---|---|---|
| This compound | Not provided | Thioether, Ether | N/A | Lipophilic, Oxidation-resistant | Organic synthesis, Materials |
| Propyl 4-methylbenzenesulfonate | 599-91-7 | Sulfonate, Propyl | 0.87 | Reactive alkylating agent | Pharmaceuticals, Alkylation |
| Butyl 4-methylbenzenesulfonate | 778-28-9 | Sulfonate, Butyl | 0.86 | Moderate solubility in polar solvents | Polymer chemistry |
| Propyl 4-hydroxybenzoate | 94-13-3 | Ester, Hydroxyl | N/A | Hydrophilic, Antimicrobial | Preservatives, Cosmetics |
Research Findings and Implications
- Reactivity : Sulfonate esters (e.g., Propyl 4-methylbenzenesulfonate) are superior in nucleophilic substitution reactions due to the sulfonyl group’s electron-withdrawing nature, whereas the target compound’s thioether may stabilize radical intermediates .
- Thermal Stability : Thioethers generally exhibit higher thermal stability than sulfonates, suggesting utility in high-temperature processes.
- Toxicity: Parabens face regulatory scrutiny due to endocrine-disruption concerns, whereas this compound’s toxicity profile is unknown but warrants investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
